molecular formula C24H24N4O2 B2673121 N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396859-54-3

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2673121
CAS RN: 1396859-54-3
M. Wt: 400.482
InChI Key: KWZXPEIRXVEGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
BenchChem offers high-quality N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Condensation and Derivative Formation

N, N′-(2-fluorenyl) derivatives of piperazine, azetidine, pyrrolidine, piperidine, and hexamethyleneimine are formed in the condensation of 2-aminofluorene with α,ω-dibromoalkanes, indicating the compound's utility in creating a range of chemical derivatives through condensation reactions. This process is facilitated in the presence of calcium hydroxide or sodium ethoxide, demonstrating the compound's versatility in chemical synthesis and the potential for creating various pharmacologically relevant derivatives (Barak, 1968).

Luminescence and Charge-Transfer Adducts

The compound has been employed in the synthesis of luminescent materials and charge-transfer adducts. For example, (fluoren-9-ylidene)methanedithiolato complexes of gold demonstrate luminescence, indicating potential applications in materials science for creating luminescent materials or sensors (Vicente et al., 2004).

Synthesis of Aromatic Polyamides

The compound's derivatives have been utilized in the synthesis of novel aromatic polyamides, showing significant potential in materials science, particularly in the development of new polymers with unique properties. These polyamides exhibit excellent solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (Hsiao et al., 1999).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their inhibitory properties against human DNA topoisomerase IIα, indicating potential applications in the development of anti-cancer therapies. Some derivatives have shown high anti-proliferative properties and selectivity towards carcinoma cells, suggesting their utility as leads in cancer treatment research (Fawzy et al., 2019).

properties

IUPAC Name

N-(9H-fluoren-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-27-23(29)11-10-22(26-27)28-12-4-6-17(15-28)24(30)25-19-8-9-21-18(14-19)13-16-5-2-3-7-20(16)21/h2-3,5,7-11,14,17H,4,6,12-13,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZXPEIRXVEGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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